Cytotoxicity Against MDR Leukemia vs. Doxorubicin
Pyrindamycins A and B both exhibit stronger cytotoxic activities than doxorubicin toward murine and human tumor cell lines, with the most pronounced differentiation observed against doxorubicin-resistant cells [1]. In vivo, pyrindamycins A and B demonstrated activity against P388/ADR, a multidrug-resistant tumor cell line, while doxorubicin is ineffective against this MDR phenotype due to P-glycoprotein-mediated efflux [1]. Intracellular accumulation studies confirmed that pyrindamycins A and B achieve identical accumulation levels in P388/ADR as in drug-sensitive P388 cells, indicating evasion of MDR efflux mechanisms [1].
| Evidence Dimension | In vitro cytotoxic activity and in vivo antitumor efficacy against MDR cells |
|---|---|
| Target Compound Data | Activity retained against P388/ADR; intracellular accumulation in P388/ADR identical to P388 |
| Comparator Or Baseline | Doxorubicin: ineffective against P388/ADR due to MDR efflux |
| Quantified Difference | Pyrindamycins A and B exhibit stronger cytotoxic activity than doxorubicin across murine and human tumor cell lines; pyrindamycins demonstrate in vivo activity against P388/ADR MDR model where doxorubicin fails |
| Conditions | Murine P388 leukemia and P388/ADR multidrug-resistant subline; human tumor cell lines; in vivo murine leukemia models |
Why This Matters
Selection of Pyrindamycin B over doxorubicin is essential for studies targeting MDR phenotypes, as doxorubicin is effluxed and fails to achieve therapeutic intracellular concentrations in resistant cells.
- [1] Ishii S, Nagasawa M, Kariya Y, Yamamoto H, Inouye S, Kondo S. Antitumor activity of pyrindamycins A and B. J Antibiot (Tokyo). 1989 Nov;42(11):1713-7. View Source
